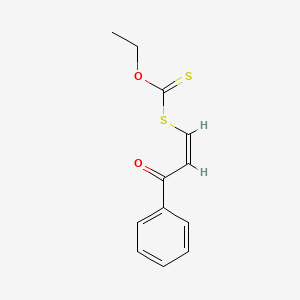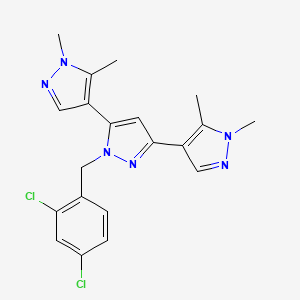
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline, also known as BQSMTQ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BQSMTQ is a tetrahydroquinoline derivative with a benzoxadiazole sulfonamide moiety attached to its nitrogen atom. This compound has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in cells. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases (HDACs). 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also modulates the expression of specific genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline exerts various biochemical and physiological effects on cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II and HDACs. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound exhibits anti-viral activity by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. This compound exhibits potent biological activities and can be used to study specific molecular pathways involved in cancer, inflammation, and viral infections. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline. One of the potential applications of this compound is its use as a therapeutic agent for cancer and inflammatory diseases. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline may also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-viral activity of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline and to explore its potential applications in the treatment of viral infections.
Conclusion:
In conclusion, 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with significant potential for scientific research. This compound exhibits potent biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be synthesized relatively easily and can be used to study specific molecular pathways involved in various diseases. However, further studies are needed to fully understand the molecular mechanisms underlying the biological activities of 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline and to explore its potential applications in the treatment of human diseases.
Applications De Recherche Scientifique
1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in scientific research. One of the notable applications of this compound is its anti-cancer activity. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
In addition to its anti-cancer activity, 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also possesses anti-inflammatory and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-6-methyl-1,2,3,4-tetrahydroquinoline also exhibits potent anti-viral activity against several viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-8-14-12(10-11)4-3-9-19(14)23(20,21)15-6-2-5-13-16(15)18-22-17-13/h2,5-8,10H,3-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHZSFBQAHTAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC4=NON=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4699966.png)
![3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4699973.png)
![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide](/img/structure/B4699983.png)
![1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)

![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4700025.png)
![3-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B4700033.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4700041.png)
![6-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]nicotinamide](/img/structure/B4700052.png)
![N-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4700068.png)

![N-(3-methoxy-5-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700080.png)
![4-(1-piperidinylmethyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4700082.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B4700089.png)